1-(3,4-difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a difluorobenzoyl group, a methylbenzothiazolyl group, and an azetidine-3-carboxamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorobenzoyl, methylbenzothiazolyl, and azetidine-3-carboxamide groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the azetidine ring could potentially undergo ring-opening reactions, while the difluorobenzoyl group could participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Environmental Fate and Behavior of Parabens
Parabens, including compounds with benzoyl and thiazole groups similar to the query compound, have been studied for their occurrence, fate, and behavior in aquatic environments. Research indicates that despite wastewater treatments that eliminate them relatively well, parabens are always present at low concentration levels in effluents of wastewater treatment plants. They are considered emerging contaminants due to their continuous introduction into the environment from consumer products. This research highlights the environmental impact and ubiquity of such compounds in surface water and sediments (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Procedures in Medicinal Chemistry
Compounds with the guanidine moiety bonded to a benzazole ring, akin to the thiazol and carboxamide functional groups in the query compound, have been reviewed for their diverse biological activities and clinical applications. Synthetic chemists have developed procedures to access these compounds, highlighting their importance in developing new pharmacophores. This review encompasses synthetic approaches to guanidinobenzazoles, potentially influencing the synthesis and application of compounds like the one (Rosales-Hernández et al., 2022).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research into the microbial degradation of polyfluoroalkyl chemicals, which share fluorinated functional groups with the query compound, sheds light on the environmental biodegradability and the potential for environmental remediation. This review discusses experimental methodologies, microbial degradation pathways, and suggests future research directions for the environmental monitoring and ecotoxicological assessment of such compounds (Liu & Avendaño, 2013).
Conversion to CNS Acting Drugs
Studies on the conversion of benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs indicate the potential of compounds with azole groups in treating CNS diseases. This research provides insights into common pathways for synthesizing these compounds and modifying them to potent CNS drugs, relevant to the chemical structure of interest (Saganuwan, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-10-22-16-7-13(3-5-17(16)27-10)23-18(25)12-8-24(9-12)19(26)11-2-4-14(20)15(21)6-11/h2-7,12H,8-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXNPBCSXSDCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide |
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